N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
The compound “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazole rings are found in some pharmaceuticals and have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and isoxazole rings, along with the carboxamide group. The methoxyethyl group attached to the piperidine ring would likely impart some degree of polarity to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .Mechanism of Action
Target of Action
The primary target of this compound, also known as Rilapladib , is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 plays a crucial role in the formation of atherosclerotic plaques .
Mode of Action
Rilapladib acts as an inhibitor of the Lp-PLA2 enzyme . By inhibiting this enzyme, it prevents the formation of lysophosphatidylcholine, a key component in the development of atherosclerotic plaques .
Biochemical Pathways
The inhibition of Lp-PLA2 disrupts the biochemical pathway leading to the formation of atherosclerotic plaques . This results in a decrease in the build-up of these plaques, potentially slowing the progression of atherosclerosis .
Result of Action
By inhibiting the Lp-PLA2 enzyme and disrupting the formation of atherosclerotic plaques, Rilapladib can potentially slow the progression of atherosclerosis . This could lead to a decrease in the risk of cardiovascular events associated with this condition .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential applications. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its activity, reduce side effects, and determine the most effective dosages .
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-11-13(10-16-20-11)14(18)15-9-12-3-5-17(6-4-12)7-8-19-2/h10,12H,3-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICYXJGMHAYEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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